molecular formula C20H32NaO5 B12808611 Epoprostenol E-isomer Sodium Salt

Epoprostenol E-isomer Sodium Salt

Cat. No.: B12808611
M. Wt: 375.5 g/mol
InChI Key: WHVPOEPABJZBBY-SKCVCGPLSA-N
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Description

Epoprostenol E-isomer Sodium Salt is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension, where it helps to improve exercise capacity and reduce symptoms by dilating blood vessels and preventing blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epoprostenol E-isomer Sodium Salt involves multiple steps, starting from prostaglandin intermediatesThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is usually lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions: Epoprostenol E-isomer Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .

Scientific Research Applications

Epoprostenol E-isomer Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

Epoprostenol E-isomer Sodium Salt exerts its effects primarily through the activation of prostacyclin receptors (IP receptors) on the surface of vascular endothelial cells and platelets. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation. The compound also interacts with other signaling pathways, including those involving nitric oxide and endothelin, to exert its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Epoprostenol E-isomer Sodium Salt is unique due to its specific stereochemistry, which influences its interaction with prostacyclin receptors and its overall pharmacological profile. Its rapid onset of action and short half-life make it particularly suitable for acute management of pulmonary arterial hypertension .

Properties

Molecular Formula

C20H32NaO5

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/b11-10+,15-8+;/t14-,16+,17+,18+,19-;/m0./s1

InChI Key

WHVPOEPABJZBBY-SKCVCGPLSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O.[Na]

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na]

Origin of Product

United States

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